ヒルジン(54-65)(硫酸化)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hirudin (54-65) (sulfated): is a peptide fragment derived from hirudin, a naturally occurring anticoagulant found in the saliva of blood-sucking leeches, particularly Hirudo medicinalis. This sulfated fragment binds to the regulatory exosite of thrombin, preventing the activation of clotting factor V . Hirudin is known for its potent anticoagulant properties, making it a valuable compound in medical research and therapeutic applications .

科学研究应用

Hirudin (54-65) (sulfated) has a wide range of applications in scientific research:

作用机制

Target of Action

Hirudin (54-65) (sulfated) is a fragment of the naturally occurring peptide Hirudin, which is found in the saliva of blood-sucking leeches . The primary target of this compound is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the conversion of fibrinogen to fibrin, leading to blood clot formation .

Biochemical Pathways

The binding of Hirudin (54-65) (sulfated) to thrombin inhibits the activation of clotting factor V . This disruption in the coagulation cascade prevents the formation of fibrin, a protein that forms a mesh and traps platelets and cells, leading to clot formation .

Result of Action

The result of Hirudin (54-65) (sulfated)'s action is the prevention of blood clot formation . By inhibiting the activation of clotting factor V, it disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Hirudin (54-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in an organic solvent .

Industrial Production Methods: Industrial production of Hirudin (54-65) (sulfated) typically involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques .

化学反应分析

Types of Reactions: Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.

Sulfation: Achieved using sulfur trioxide-pyridine complex in an organic solvent.

Major Products: The major product of these reactions is the sulfated peptide fragment, Hirudin (54-65) (sulfated), which retains its anticoagulant properties .

相似化合物的比较

Hirudin (55-65) (sulfated): Another sulfated fragment of hirudin with similar anticoagulant properties.

Desulfated Hirudin (54-65): A non-sulfated version of the peptide, which has reduced anticoagulant activity compared to the sulfated form.

Uniqueness: Hirudin (54-65) (sulfated) is unique due to its high binding affinity to thrombin and its potent anticoagulant properties. The sulfation of the tyrosine residue significantly enhances its effectiveness compared to non-sulfated or differently sulfated fragments .

生物活性

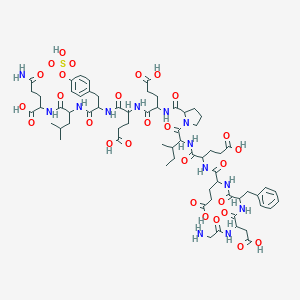

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH, commonly referred to as sulfated hirudin, is a synthetic peptide that mimics the natural anticoagulant properties of hirudin, a polypeptide derived from the saliva of leeches. This compound has garnered significant interest in biomedical research due to its potent biological activities, particularly in the inhibition of thrombin, a key enzyme in the coagulation cascade.

Chemical Structure and Properties

The molecular formula of H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH is C66H93N13O28S, with a molecular weight of approximately 1548.58 g/mol. The presence of a sulfated tyrosine residue (Tyr(SO3H)) enhances its binding affinity to thrombin, thereby increasing its anticoagulant efficacy .

Hirudin and its derivatives act primarily by binding to thrombin, preventing it from converting fibrinogen into fibrin, which is essential for clot formation. The binding occurs in two phases:

- Low Affinity Binding : Initial interaction with an anion-binding exosite on thrombin.

- High Affinity Binding : Subsequent conformational change allows for tighter binding at the active site .

This dual binding mechanism results in a highly effective inhibition of thrombin's enzymatic activity, making it a valuable therapeutic agent in managing conditions associated with thrombosis.

Anticoagulant Properties

Numerous studies have demonstrated the potent anticoagulant effects of H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH. For instance:

- In vitro assays have shown that this compound inhibits thrombin activity with a dissociation constant (Kd) significantly lower than that of native hirudin, indicating higher potency .

- Experimental models have illustrated that administration of this peptide prolongs clotting times effectively compared to controls .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of sulfated hirudin derivatives:

- Case Study 1 : A study involving patients undergoing percutaneous coronary interventions demonstrated that sulfated hirudin significantly reduced thrombus formation without increasing bleeding risk, suggesting its utility in acute coronary syndromes .

- Case Study 2 : In animal models, administration of H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH resulted in decreased mortality rates associated with thromboembolic events compared to untreated groups .

Comparative Efficacy

A comparative analysis of various hirudin derivatives illustrates the enhanced efficacy of H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH:

| Compound Name | Kd (M) | Clotting Time (s) | Clinical Application |

|---|---|---|---|

| Native Hirudin | 2×10−8 | 120 | Thrombosis management |

| H-Gly-Asp-Phe... | 5×10−10 | 180 | Percutaneous interventions |

| Unsulfated Hirudin | 1×10−7 | 90 | Limited efficacy |

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMQSIWBKKXGT-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。